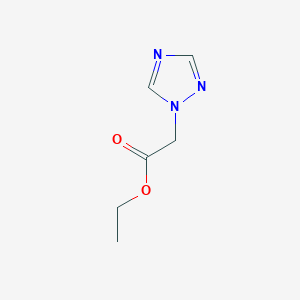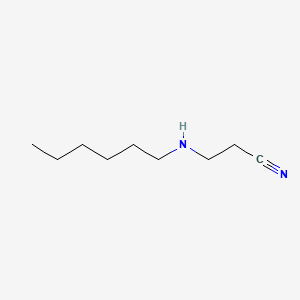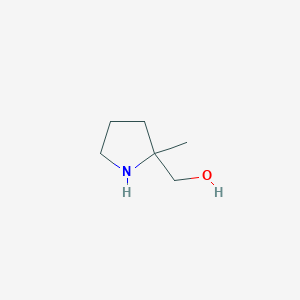
Guanidine, methyl-, sulfate (2:1)
Descripción general
Descripción
Guanidine, methyl-, sulfate (2:1) is an intermediate for the synthesis of pharmaceuticals, agrochemicals, and technical products . It is a strong organic base existing primarily as guanidium ions at physiological pH .
Synthesis Analysis
The synthesis of guanidine derivatives is a popular topic in chemistry. The most common guanidine salts, including nitrate, hydrochloride, carbonate, and sulfate, are stable crystalline solids produced industrially either by the chemical method (melting of ammonium salts with urea) or from urea production wastes .Molecular Structure Analysis
The molecular formula of Methylguanidine sulfate is C4H16N6O4S, with an average mass of 244.273 Da and a monoisotopic mass of 244.095367 Da .Chemical Reactions Analysis
Guanidine has been shown to be a strong CO2 adsorbent, with studies showing that the non-covalent G⋯CO2 complex can transform to a strongly interacting G–CO2 covalent complex under the influence of multiple molecules of G and CO2 .Physical And Chemical Properties Analysis
The physical and chemical properties of guanidine-based ionic liquids have been studied extensively. For example, the volumetric properties of guanidine-based ionic liquid mixtures have been found to be influenced by different structures due to variation of cationic and anionic species .Aplicaciones Científicas De Investigación
Polymer Electrolytes in Energy Storage
Guanidinium-functionalized polymer electrolytes have been synthesized for application in energy storage devices. This process involves the synthesis of guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes through an activated fluorophenyl-amine reaction, followed by methylation with dimethyl sulfate. The precise control of cation functionality offered by this method avoids deleterious side reactions, allowing for the direct incorporation of guanidinium into stable phenyl rings, which is crucial for developing advanced energy storage solutions (Kim, Labouriau, Guiver, & Kim, 2011).
Molecular Synthesis
The versatility of guanidine compounds in chemical synthesis is well-documented. These compounds are pivotal in the preparation of cyclic and acyclic guanidines, often involving reactions with activated guanidine precursors. Guanidine derivatives, including S-methylisothiourea as a guanidylating agent, have found applications in synthesizing compounds with diverse biological activities. This versatility underlines guanidine's role in producing compounds ranging from DNA minor groove binders to kinase inhibitors and α2-noradrenaline receptor antagonists, showcasing its broad utility in medicinal chemistry and synthetic biology (Shaw, Grayson, & Rozas, 2015).
Environmental and Analytical Chemistry
Guanidine derivatives play a significant role in environmental chemistry, particularly in the flotation of aluminosilicate minerals. Alkyl-guanidine sulfates, synthesized from O-methyl isourea sulfate with alkyl-amine, have shown superior collecting ability and selectivity compared to traditional collectors. Their application in mineral processing, especially in separating diaspore from silicate minerals under alkaline conditions, highlights their potential in resource conservation and utilization (Yuan-chu, 2009).
New Particle Formation in the Atmosphere
The role of guanidine, a strong organobase, in sulfuric acid-driven new-particle formation is crucial for understanding atmospheric chemistry. Theoretical and experimental studies have demonstrated that guanidine and sulfuric acid molecules can form particles without thermodynamic barriers, leading to the formation of clusters with low evaporation rates. This research suggests that guanidine compounds could be key to explaining particle formation events in the atmosphere, especially at low precursor vapor concentrations (Myllys, Ponkkonen, Passananti, Elm, Vehkamäki, & Olenius, 2018).
Direcciones Futuras
Propiedades
IUPAC Name |
2-methylguanidine;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H7N3.H2O4S/c2*1-5-2(3)4;1-5(2,3)4/h2*1H3,(H4,3,4,5);(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTYJBGQERCCGAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(N)N.CN=C(N)N.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H16N6O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1060504 | |
| Record name | Guanidine, methyl-, sulfate (2:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1060504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methylguanidine sulfate | |
CAS RN |
598-12-9 | |
| Record name | Guanidine, N-methyl-, sulfate (2:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598129 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Guanidine, N-methyl-, sulfate (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Guanidine, methyl-, sulfate (2:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1060504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis[methylguanidinium] sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.018 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



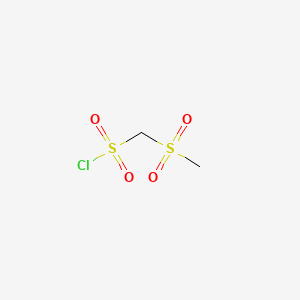
![Spiro[3.5]nonan-1-one](/img/structure/B1296620.png)
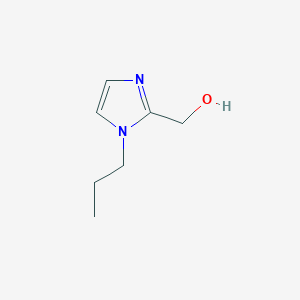
![9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B1296623.png)
